5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRXJLXQXIAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354467 | |
| Record name | 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203268-65-9, 23766-27-0 | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203268-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23766-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in cancer therapy and other therapeutic areas. This compound exhibits significant potential as an anticancer agent, alongside various other biological effects.
Chemical Structure and Synthesis
The compound features a unique oxadiazole ring structure that contributes to its biological activity. The synthesis of this compound can be achieved through several methods, including solvent-assisted techniques that enhance yield and purity. A notable method involves the reaction of acylhydrazides with carbon disulfide in an alcoholic alkaline solution, followed by acidification to yield the desired thiol derivative .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Mechanisms of Action : The oxadiazole derivatives target critical enzymes involved in cancer progression, such as:
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound against various human cancer cell lines. The compound exhibited significant inhibitory effects on cell proliferation:
These values indicate that the compound is effective at low concentrations, highlighting its potential as a therapeutic agent.
Mechanistic Insights
Research has indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways and increases reactive oxygen species (ROS) levels . Flow cytometry analyses revealed that treatment with this compound results in significant cell cycle arrest and apoptotic cell death.
Additional Biological Activities
Beyond anticancer properties, this compound has demonstrated other biological activities:
- Antimicrobial Activity : Exhibits efficacy against various bacterial strains.
- Anti-inflammatory Effects : Reduces inflammation markers in treated models.
- Antioxidant Properties : Scavenges free radicals effectively .
Case Studies
Several studies have focused on the biological activity of oxadiazole derivatives:
- Study on Antitumor Activity : A series of oxadiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity .
- Mechanism-Based Study : Investigations into the mechanism of action revealed that specific oxadiazole derivatives could selectively inhibit HDACs and telomerase activity in cancer cells, suggesting a targeted approach to therapy .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of various substituted aromatic acids and hydrazides. For instance, the compound can be synthesized by converting specific aromatic organic acids into their corresponding esters and hydrazides before undergoing cyclization to form the oxadiazole ring . Characterization techniques such as H-NMR, IR spectroscopy, and mass spectrometry are routinely employed to confirm the structure of the synthesized compounds .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For example:
- Inhibition of Cancer Cell Proliferation : Compounds containing the oxadiazole moiety have been evaluated against various cancer cell lines. In one study, derivatives showed significant inhibitory effects on breast cancer cell lines (MCF-7) with IC50 values lower than standard chemotherapeutic agents like adriamycin .
- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in tumor growth. For instance, some derivatives demonstrated potent thymidine phosphorylase inhibition, which is crucial for cancer cell metabolism .
Enzyme Inhibition
This compound and its derivatives have been screened for their ability to inhibit various enzymes:
- Acetylcholinesterase (AChE) : Some studies indicate that these compounds exhibit significant activity against AChE, which is relevant for treating neurodegenerative diseases like Alzheimer's .
- Lipoxygenase (LOX) : The inhibition of LOX by these compounds suggests potential anti-inflammatory properties .
Therapeutic Applications
The diverse biological activities of this compound make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research has indicated that oxadiazole derivatives possess antimicrobial properties. They have been tested against a range of bacterial strains with promising results . This suggests potential use in developing new antibiotics.
Anti-inflammatory Agents
Given their enzyme inhibition profiles, these compounds may also be explored as anti-inflammatory agents. The ability to inhibit lipoxygenase could lead to applications in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
Chemical Reactions Analysis
Thiol-Thione Tautomerism
The compound exhibits thiol-thione tautomerism, where the thiol form (I) equilibrates with the thione tautomer (II). This equilibrium influences its reactivity in subsequent chemical reactions.
Tautomeric Forms :
- Thiol Form (I) : Predominant in acidic conditions.
- Thione Form (II) : Favored in basic or polar aprotic solvents.
Evidence :
- IR spectra show characteristic S-H stretching (~2550 cm⁻¹) for the thiol form and C=S stretching (~1250 cm⁻¹) for the thione form .
- ¹H-NMR studies confirm dynamic equilibrium, with signals broadening in polar solvents .
S-Alkylation and Substitution Reactions
The thiol group undergoes nucleophilic substitution with alkylating agents, forming stable sulfur-linked derivatives.
Reaction with Alkyl Halides and Esters
Key Observations :
- Reactions proceed via deprotonation of the thiol group, followed by nucleophilic attack on the electrophilic carbon of the alkylating agent .
- Products show enhanced antimicrobial activity compared to the parent compound .
Metal Complexation
The thiol/thione group acts as a ligand, forming complexes with transition metals.
Complexes with Hg(II), Cd(II), and Zn(II)
Applications :
- Hg(II) complexes exhibit potential as antimicrobial agents .
- Zn(II) and Cd(II) complexes are studied for luminescent properties .
Oxidation Reactions
The thiol group can be oxidized to disulfides or sulfonic acids under controlled conditions.
Example :
- Treatment with iodine (I₂) in ethanol yields the disulfide dimer bis(5-(2-chlorophenyl)-1,3,4-oxadiazole-2-yl) disulfide .
- Strong oxidizing agents like H₂O₂ convert the thiol to sulfonic acid derivatives, though yields are lower (~50%) .
Mechanistic Insight :
Reactivity of the Chlorophenyl Group
The 2-chlorophenyl substituent participates in electrophilic aromatic substitution (EAS) under harsh conditions.
Nitration :
- Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to chlorine .
Sulfonation : - Concentrated H₂SO₄ yields sulfonated derivatives, though regioselectivity is poor .
Heterocyclic Functionalization
The oxadiazole ring can undergo further cyclization or cross-coupling reactions.
Example :
Comparison with Similar Compounds
Substituent Position and Polarity
- 5-(2-Chlorophenyl) vs. 5-(3-Chlorophenyl) : The position of the chlorine atom significantly impacts polarity and intermolecular interactions. For example, 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol (CPoxSH) synthesized via microwave methods shows distinct IR stretching frequencies for C-Cl (745 cm$ ^{-1} $) and C-S (645 cm$ ^{-1} $) bonds compared to 2-chloro derivatives .
- HPLC Retention: Derivatives with electron-withdrawing groups (e.g., -CF$ _3 $, -NO$ _2 $) exhibit longer HPLC retention times (6.30–7.69 min) due to increased hydrophobicity, whereas methoxy-substituted analogs (e.g., 5-(2-chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol) elute earlier (6.30 min) .
Table 1: Physicochemical Comparison of Selected Derivatives
| Compound | Substituent | Melting Point (°C) | HPLC Retention (min) | Yield (%) |
|---|---|---|---|---|
| 5-(2-Chlorophenyl) (Target) | 2-Cl-C$ _6$H$ _4$ | Not reported | Not reported | ~80* |
| 5-(2-Chloro-4-methoxyphenyl) (4l) | 2-Cl,4-OCH$ _3$-C$ _6$H$ _3$ | 166–168 | 6.30 | 85 |
| 5-(3-Chlorophenyl) (CPoxSH) | 3-Cl-C$ _6$H$ _4$ | Not reported | Not reported | 81 |
| 5-(4-Chlorophenoxy)methyl (12) | 4-Cl-OCH$ _2$-C$ _6$H$ _4$ | 194–196 | Not reported | 76 |
| 5-(2-Nitrostyryl) (22) | 2-NO$ _2$-styryl | Not reported | Not reported | 70–85 |
Antimicrobial Activity
- 5-(2-Chlorophenyl) Derivatives: Limited direct data, but structurally similar 5-(4-chlorophenoxy)methyl derivatives (e.g., compound 7o) exhibit potent antibacterial activity against Salmonella typhi and Staphylococcus aureus (zone of inhibition: 22–24 mm) .
- 5-Benzyl Derivatives : 5-Benzyl-1,3,4-oxadiazole-2-thiol derivatives show moderate activity against E. coli and Bacillus subtilis, but lower efficacy compared to chloro-substituted analogs .
- Trifluoromethyl Substituted (4u, 4v) : Higher antifungal activity (MIC: 8–16 µg/mL) than chloro derivatives, attributed to enhanced lipophilicity .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : 5-Substituted derivatives with 2-methoxy-5-chlorophenyl groups (e.g., compound 15) show IC$ _{50} $ values of 12–18 µM, comparable to rivastigmine .
- α-Chymotrypsin Inhibition: N-Substituted 5-[(4-chlorophenoxy)methyl] derivatives (e.g., 7o) exhibit moderate inhibition (IC$ _{50} $: 45 µM), likely due to hydrophobic interactions with the enzyme’s active site .
Structural and Spectral Comparisons
- $ ^1H $ NMR :
- IR Spectroscopy :
Preparation Methods
Procedure
-
Precursor Preparation : 2-Chlorobenzoic acid is converted to its hydrazide via esterification with hydrazine hydrate.
-
Thiosemicarbazide Formation : The hydrazide reacts with ammonium thiocyanate in acidic conditions to yield 2-chlorobenzoyl thiosemicarbazide.
-
Cyclization : The thiosemicarbazide is refluxed with POCl₃ in a solvent like ethanol or toluene, followed by neutralization with aqueous ammonia.
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Reflux Time | 3–4 hours | Maximizes cyclization efficiency |
| Solvent | Toluene | Reduces side reactions |
| pH Adjustment | 8–9 (NH₃ solution) | Precipitates pure product |
Reaction of Acylhydrazides with Carbon Disulfide (CS₂)
This approach leverages the nucleophilic attack of hydrazides on CS₂ under alkaline conditions.
Procedure
-
Hydrazide Synthesis : 2-Chlorobenzoic acid is treated with hydrazine hydrate to form the corresponding hydrazide.
-
Cyclization : The hydrazide reacts with CS₂ in an alcoholic KOH solution, followed by acidification with HCl.
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | Ethanol | Enhances solubility |
| Temperature | Reflux (78°C) | Accelerates reaction |
| CS₂ Ratio | 1:1 molar | Prevents excess sulfide |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time and improves purity compared to conventional methods.
Procedure
-
Precursor Mixing : 2-Chlorobenzoyl thiosemicarbazide and POCl₃ are combined in a microwave-safe vessel.
-
Irradiation : The mixture is heated under microwave conditions (60–80% power) for 10–15 minutes.
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Power Setting | 60–80% (600–800 W) | Balances heating and yield |
| Reaction Time | 10–15 minutes | Prevents decomposition |
| Post-Treatment | Ethanol wash | Removes unreacted POCl₃ |
Oxidative Cyclization with 1,3-Dibromo-5,5-Dimethylhydantoin
This method employs a strong oxidizing agent for high-yield synthesis.
Procedure
-
Precursor Preparation : 2-Chlorobenzoyl thiosemicarbazide is synthesized as above.
-
Oxidation : The thiosemicarbazide is treated with 1,3-dibromo-5,5-dimethylhydantoin and KI in a solvent like DMF.
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Oxidant Ratio | 1:1 molar | Ensures complete cyclization |
| Solvent | DMF | Dissolves reactants efficiently |
| Temperature | Room temperature | Minimizes side reactions |
Alternative Cyclization Agents
Other reagents, such as iodine or eosin-Y, have been explored for specific applications.
Iodine-Mediated Cyclization
Photocatalytic Cyclization
Purification and Characterization
Post-synthesis steps ensure high purity and structural validation.
Optimization Strategies
Key factors influencing yield and purity include:
-
Solvent Choice : Toluene or DMF enhances solubility and reaction rates.
-
Catalyst Use : POCl₃ or 1,3-dibromo-5,5-dimethylhydantoin accelerates cyclization.
-
pH Control : Neutralization with NH₃ ensures precipitation of the thiol form.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| POCl₃ Cyclization | High yield, scalable | Hazardous reagent handling |
| CS₂ Alkaline Method | Mild conditions, eco-friendly | Lower yields than POCl₃ |
| Microwave-Assisted | Rapid synthesis, improved purity | Equipment dependency |
| Oxidative Cyclization | Near-quantitative yields | Expensive oxidant |
Industrial and Scalable Approaches
For large-scale production, continuous flow reactors and automated systems are employed. Key modifications include:
Q & A
Q. What are the standard synthetic routes for 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with substituted benzoic acids. For example, refluxing 2-chlorobenzoic acid with thiosemicarbazide in phosphorous oxychloride (POCl₃) under controlled pH (8–9) yields the target compound. Adjusting reflux time (1–3 hours) and stoichiometric ratios optimizes purity. Post-synthesis, recrystallization from DMSO/water mixtures improves crystallinity . Key parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reflux Time | 3 hours | Reduces side products |
| Solvent | POCl₃ | Facilitates cyclization |
| pH Adjustment | 8–9 (ammonia solution) | Precipitates pure product |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of thiol (-SH, ~2500 cm⁻¹) and oxadiazole ring (C=N stretching, ~1600 cm⁻¹) .
- ¹H-NMR : Aromatic protons from the 2-chlorophenyl group appear as multiplets (δ 7.2–7.8 ppm), while the oxadiazole proton is absent due to tautomerism .
- Elemental Analysis : Validates molecular formula (e.g., C₈H₅ClN₂OS) with <0.5% deviation .
Q. How does the 2-chlorophenyl substituent influence the compound’s electronic and steric properties?
- Methodological Answer : The electron-withdrawing chlorine atom increases electrophilicity at the oxadiazole ring, enhancing reactivity in nucleophilic substitutions. Steric hindrance from the ortho-chloro group restricts rotational freedom, as evidenced by X-ray crystallography of analogous compounds (e.g., C2/c space group, β = 121.25° in monoclinic systems) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict bond lengths and angles, which can be compared to X-ray data. For example, discrepancies in C-S bond lengths (experimental: 1.68 Å vs. DFT: 1.71 Å) may arise from crystal packing effects or solvent interactions. Such analyses guide corrections in crystallographic refinement protocols .
Q. What strategies mitigate contradictions in bioactivity data across oxadiazole derivatives with varying substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Meta-chloro substituents (e.g., 4-chlorophenyl) show higher anticancer activity (IC₅₀ = 12 µM) compared to ortho-substituted analogs due to improved lipophilicity and target binding .
- Experimental Controls : Use standardized assays (e.g., MTT for cytotoxicity) and control for tautomeric equilibria (thiol ↔ thione), which alter bioavailability .
Q. How do reaction mechanisms differ when synthesizing 1,3,4-oxadiazole-2-thiol derivatives under microwave vs. conventional heating?
- Methodological Answer : Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C) by enhancing dielectric heating. This method favors kinetic control, reducing side products like disulfides. In contrast, conventional refluxing (90°C, 3 hours) follows thermodynamic pathways, requiring careful pH monitoring to avoid decomposition .
Data Analysis & Contradictions
Q. Why do some studies report conflicting antimicrobial activities for structurally similar oxadiazoles?
- Methodological Answer : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) and assay conditions (e.g., agar diffusion vs. broth dilution) account for discrepancies. For instance, 5-(4-chlorophenyl) analogs show broad-spectrum activity (MIC = 8 µg/mL for S. aureus), while ortho-substituted derivatives are less potent due to reduced membrane permeability .
Q. How can crystallographic data resolve ambiguities in tautomeric forms (thiol vs. thione)?
- Methodological Answer : X-ray diffraction unambiguously assigns tautomeric states. For example, the thione form exhibits a planar oxadiazole ring with a C=S bond (1.64 Å), while the thiol form shows a non-planar structure with a C-SH bond. Hydrogen bonding networks in the crystal lattice stabilize one tautomer over the other .
Methodological Tables
Table 1 : Comparative Bioactivity of Chlorophenyl-Substituted Oxadiazoles
| Substituent Position | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Chlorophenyl | 25 ± 2 | 16 (E. coli) | |
| 4-Chlorophenyl | 12 ± 1 | 8 (S. aureus) |
Table 2 : Key Crystallographic Parameters for Analogous Compounds
| Compound | Space Group | β Angle (°) | V (ų) | Reference |
|---|---|---|---|---|
| 5-(4-Chlorophenyl) | C2/c | 121.25 | 5605 | |
| 5-(2-Furyl) | P2₁/c | 90.0 | 987 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
